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Compound of Interest

Compound Name: Docosatetraenylethanolamide

Cat. No.: B15617936 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Docosatetraenylethanolamide (DEA) is an N-acylethanolamine (NAE), a class of

endogenous lipid signaling molecules. As a member of the endocannabinoid system, DEA is an

analog of the more extensively studied anandamide (N-arachidonoylethanolamine). It is

characterized by a 22-carbon chain with four double bonds. DEA interacts with the cannabinoid

receptors CB1 and CB2, suggesting its potential role in various physiological processes,

including neurotransmission, inflammation, and pain modulation. This guide provides a

comprehensive overview of the structure, chemical properties, signaling pathways, and

experimental protocols relevant to the study of DEA.

Structure and Chemical Properties
Docosatetraenylethanolamide is an amide formed from docosatetraenoic acid and

ethanolamine. Its structure features a long, unsaturated acyl chain, which contributes to its

lipophilic nature.

Chemical Structure:

IUPAC Name: (7Z,10Z,13Z,16Z)-N-(2-hydroxyethyl)docosa-7,10,13,16-tetraenamide[1]

Synonyms: N-Docosatetraenoylethanolamine, Adrenoyl-ethanolamine, DEA
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Quantitative Data
A summary of the key chemical and physical properties of Docosatetraenylethanolamide is

presented in the table below. It is important to note that experimental data for some physical

properties, such as melting and boiling points, are not readily available in the literature.

Property Value Source

Molecular Formula C₂₄H₄₁NO₂ [1][2]

Molecular Weight 375.6 g/mol [1][3]

Exact Mass 375.31373 g/mol [1]

Physical State Solid (presumed)

Melting Point Data not available

Boiling Point Data not available

Solubility

Insoluble in water; Soluble in

organic solvents such as

ethanol, DMSO, and DMF.

General property of NAEs

logP (calculated) ~6.7

Signaling Pathways
Docosatetraenylethanolamide, as an endocannabinoid, is known to exert its biological effects

primarily through the activation of cannabinoid receptors CB1 and CB2. These receptors are G-

protein coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular

signaling events.

The binding of DEA to CB1 or CB2 receptors leads to the activation of the associated Gi/o

protein. This activation results in the inhibition of adenylyl cyclase, which in turn decreases the

intracellular concentration of cyclic AMP (cAMP). A reduction in cAMP levels subsequently

modulates the activity of protein kinase A (PKA) and other downstream effectors. Additionally,

the activation of cannabinoid receptors can lead to the modulation of various ion channels,

including the inhibition of voltage-gated calcium channels and the activation of inwardly
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rectifying potassium channels. These actions collectively influence neurotransmitter release

and neuronal excitability.

Below is a diagram illustrating the canonical signaling pathway for

Docosatetraenylethanolamide.
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Canonical signaling pathway of Docosatetraenylethanolamide (DEA).

Experimental Protocols
The study of Docosatetraenylethanolamide involves various experimental techniques, from

its chemical synthesis to its biological characterization. Below are detailed methodologies for

key experiments.

Chemical Synthesis of Docosatetraenylethanolamide
The synthesis of DEA can be achieved through the amidation of docosatetraenoic acid with

ethanolamine.

Materials:

Docosatetraenoic acid

Ethanolamine

Dicyclohexylcarbodiimide (DCC) or other coupling agent
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N,N-Dimethylformamide (DMF) or other suitable solvent

Ethyl acetate

Saturated sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate

Silica gel for column chromatography

Procedure:

Dissolve docosatetraenoic acid in anhydrous DMF.

Add ethanolamine to the solution.

Cool the reaction mixture to 0°C in an ice bath.

Slowly add a solution of DCC in DMF to the reaction mixture.

Allow the reaction to warm to room temperature and stir overnight.

Filter the reaction mixture to remove the dicyclohexylurea byproduct.

Dilute the filtrate with ethyl acetate and wash successively with saturated sodium

bicarbonate solution and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure.

Purify the crude product by silica gel column chromatography using a suitable solvent

system (e.g., a gradient of methanol in chloroform) to yield pure

docosatetraenylethanolamide.

Quantification of DEA in Biological Tissues by LC-
MS/MS
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Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and

specific method for the quantification of endocannabinoids in complex biological matrices.

Materials:

Biological tissue (e.g., brain, liver)

Acetonitrile with 0.1% formic acid

Internal standard (e.g., deuterated DEA)

C18 reverse-phase HPLC column

Mass spectrometer with electrospray ionization (ESI) source

Procedure:

Sample Preparation:

Homogenize the tissue sample in ice-cold acetonitrile containing the internal standard.

Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to precipitate proteins.

Collect the supernatant and evaporate to dryness under a stream of nitrogen.

Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Analysis:

Inject the prepared sample onto a C18 reverse-phase column.

Elute the analytes using a gradient of mobile phases (e.g., water with 0.1% formic acid

and acetonitrile with 0.1% formic acid).

Detect the analytes using a mass spectrometer in positive ion mode with multiple reaction

monitoring (MRM). The specific precursor-to-product ion transitions for DEA and its

internal standard would need to be optimized.

Below is a diagram illustrating a typical experimental workflow for the quantification of DEA.
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Workflow for DEA quantification in biological tissues.

Cannabinoid Receptor Binding Assay
A radioligand binding assay can be used to determine the affinity of DEA for CB1 and CB2

receptors.

Materials:
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Cell membranes expressing human CB1 or CB2 receptors

Radiolabeled cannabinoid ligand (e.g., [³H]CP55,940)

Docosatetraenylethanolamide (unlabeled ligand)

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)

Glass fiber filters

Scintillation cocktail

Procedure:

Incubation:

In a microplate, combine the cell membranes, the radiolabeled ligand at a fixed

concentration, and varying concentrations of unlabeled DEA.

Incubate the mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 60

minutes) to allow binding to reach equilibrium.

Filtration:

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free

radioligand.

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

Quantification:

Place the filters in scintillation vials with scintillation cocktail.

Measure the radioactivity using a scintillation counter.

Data Analysis:

Determine the concentration of DEA that inhibits 50% of the specific binding of the

radioligand (IC₅₀).
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Calculate the equilibrium dissociation constant (Ki) for DEA using the Cheng-Prusoff

equation.

Conclusion
Docosatetraenylethanolamide is an important endogenous lipid mediator with the potential to

modulate a variety of physiological processes through its interaction with the endocannabinoid

system. This guide provides foundational information for researchers interested in exploring the

chemical and biological properties of this molecule. The provided experimental protocols offer a

starting point for the synthesis, quantification, and characterization of DEA's interaction with its

biological targets. Further research is warranted to fully elucidate the therapeutic potential of

this and other N-acylethanolamines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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